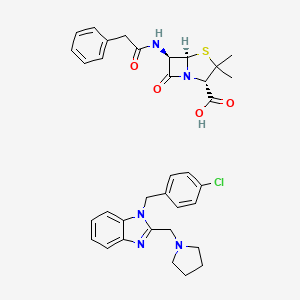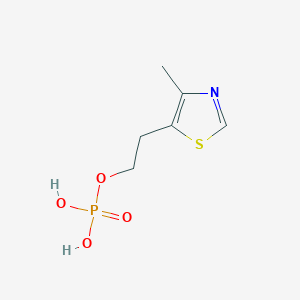
4-Methyl-5-hydroxyethylthiazole phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-Hydroxyethylthiazole Phosphate is an organic compound belonging to the class of 4,5-disubstituted thiazoles. It is a key intermediate in the biosynthesis of thiamine (vitamin B1) and plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-Hydroxyethylthiazole Phosphate can be synthesized through the phosphorylation of 4-Methyl-5-Hydroxyethylthiazole. This reaction typically involves the use of a phosphate donor such as adenosine triphosphate (ATP) or deoxyadenosine triphosphate (dATP) in the presence of a kinase enzyme . The reaction is catalyzed by 4-Methyl-5-Hydroxyethylthiazole kinase, which is activated by divalent cations like cobalt (Co²⁺) or magnesium (Mg²⁺) .
Industrial Production Methods
Industrial production of this compound involves the fermentation of microorganisms such as Escherichia coli, which are genetically engineered to overexpress the thiamine biosynthesis pathway . The compound is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-Hydroxyethylthiazole Phosphate undergoes several types of chemical reactions, including:
Phosphorylation: The compound is phosphorylated by thiamine-phosphate synthase to form thiamine monophosphate.
Condensation: It condenses with 2-methyl-4-amino-5-hydroxymethyl pyrimidine pyrophosphate to form thiamine monophosphate.
Common Reagents and Conditions
Phosphate Donors: ATP, dATP
Enzymes: 4-Methyl-5-Hydroxyethylthiazole kinase, thiamine-phosphate synthase
Cations: Co²⁺, Mg²⁺
Major Products Formed
Scientific Research Applications
4-Methyl-5-Hydroxyethylthiazole Phosphate has several scientific research applications:
Mechanism of Action
4-Methyl-5-Hydroxyethylthiazole Phosphate exerts its effects by participating in the biosynthesis of thiamine. It is phosphorylated by thiamine-phosphate synthase to form thiamine monophosphate, which is then converted to thiamine diphosphate (the active form of thiamine) through further phosphorylation . Thiamine diphosphate acts as a cofactor for several key enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-phosphoethyl)-thiazole: Another thiazole derivative with similar biochemical properties.
4-Methyl-5-(beta-hydroxyethyl)thiazole: A precursor in the biosynthesis of 4-Methyl-5-Hydroxyethylthiazole Phosphate.
Uniqueness
This compound is unique due to its specific role in the thiamine biosynthesis pathway and its ability to interact with thiamine-phosphate synthase . Its phosphorylation and condensation reactions are critical for the formation of thiamine monophosphate, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C6H10NO4PS |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChI Key |
OCYMERZCMYJQQO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)CCOP(=O)(O)O |
Canonical SMILES |
CC1=C(SC=N1)CCOP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


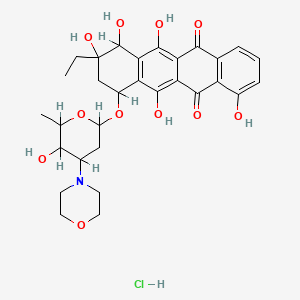

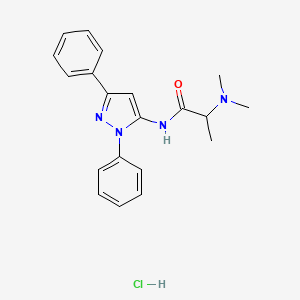
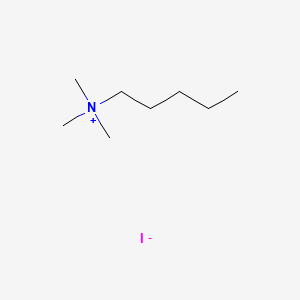
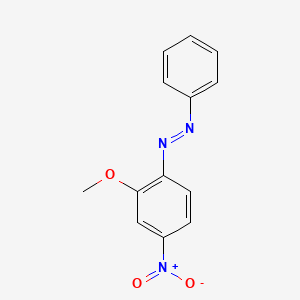
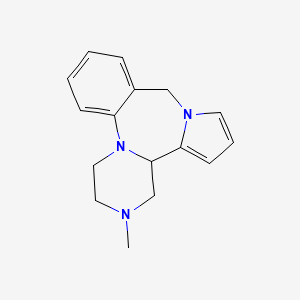
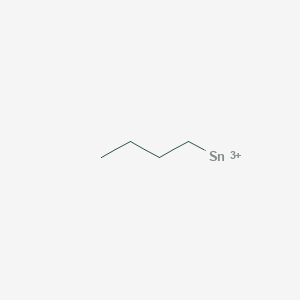
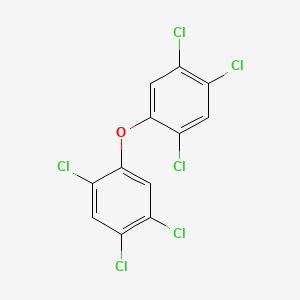
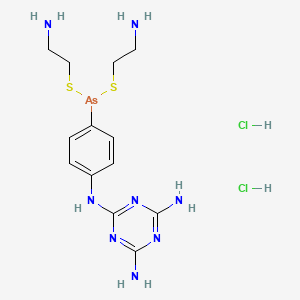

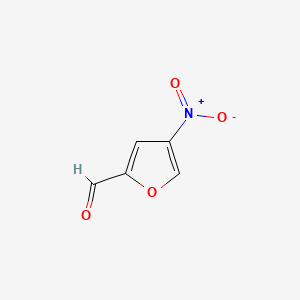

![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)
